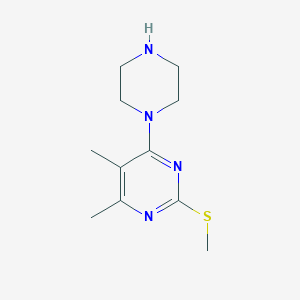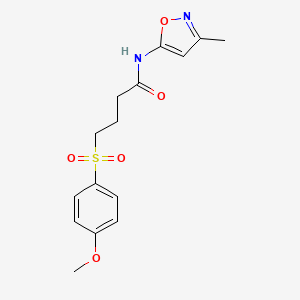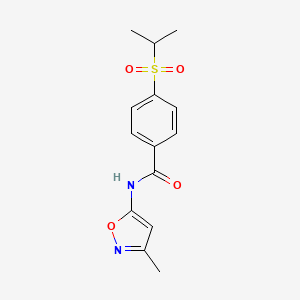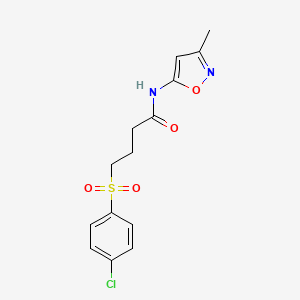
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide (CBOM) is a synthetic compound that has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a bioactive compound for pharmaceutical and medical research. CBOM is a relatively new compound, and as such, much of the research into its potential applications is still in its early stages.
科学的研究の応用
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a bioactive compound for pharmaceutical and medical research. As a reagent, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used to synthesize various compounds, including 4-chlorobenzyl amides, 1,3-benzothiazoles, and 4-chlorobenzyl sulfonamides. As a catalyst, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used to catalyze the synthesis of various compounds, including 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-triazoles. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs.
作用機序
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not yet fully understood. However, it is believed that 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide acts as an inhibitor of cyclooxygenase, an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation and pain. It is also believed that 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide acts as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, which are hormones involved in inflammation.
Biochemical and Physiological Effects
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide has been shown to reduce inflammation and pain in laboratory animals, as well as to reduce the growth of certain cancer cells.
実験室実験の利点と制限
The primary advantage of using 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide in laboratory experiments is its ability to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively. This makes it a useful tool for studying the effects of these hormones on inflammation and pain. However, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not without its limitations. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is not very stable and can easily decompose when exposed to light or air.
将来の方向性
Given the potential of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide to inhibit the activity of cyclooxygenase and 5-lipoxygenase enzymes, there are a number of potential future directions for its use. For example, further research into the biochemical and physiological effects of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of new drugs for the treatment of inflammation and pain. In addition, further research into the synthesis methods used to produce 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of more efficient and cost-effective production methods. Finally, further research into the mechanisms of action of 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide could lead to the development of more effective and selective inhibitors of cyclooxygenase and 5-lipoxygenase enzymes.
合成法
4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide is synthesized using a three-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methyl-1,2-oxazol-5-yl butanamide in a solvent such as dimethylformamide (DMF) to form the desired product. The second step involves the removal of the solvent from the reaction mixture, followed by purification of the 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide using column chromatography. The third and final step involves the recrystallization of the 4-(4-chlorobenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide from a methanol solution.
特性
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-9-14(21-17-10)16-13(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXYJRILQGOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

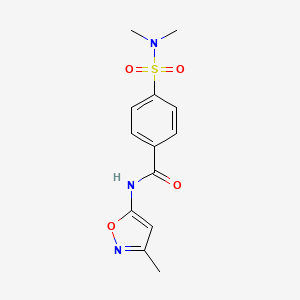

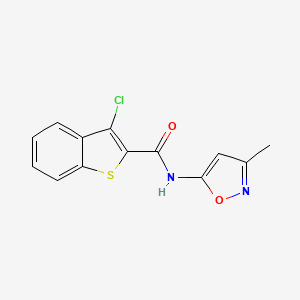

![ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6534546.png)


![4-[benzyl(methyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534564.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B6534591.png)
